molecular formula C26H28N4O4S B295719 (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295719
M. Wt: 492.6 g/mol
InChI Key: SKXXHLLEQXVDSN-ICALIKLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with the molecular formula C26H28N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-5-32-22-15-18(9-10-21(22)34-12-11-33-19-8-6-7-17(4)13-19)14-20-23(27)30-26(28-24(20)31)35-25(29-30)16(2)3/h6-10,13-16,27H,5,11-12H2,1-4H3/b20-14-,27-23?

InChI Key

SKXXHLLEQXVDSN-ICALIKLASA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C

Origin of Product

United States

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